1,4-bis(prop-2-en-1-yloxy)octahydroquinoxaline-2,3-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(prop-2-en-1-yloxy)octahydroquinoxaline-2,3-dione typically involves the reaction of o-phenylenediamine with oxalic acid under solvent-free conditions at room temperature . This one-pot reaction is efficient and environmentally friendly, making it a preferred method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(prop-2-en-1-yloxy)octahydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents like bromoethane or chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various hydroquinoxaline compounds.
Scientific Research Applications
1,4-bis(prop-2-en-1-yloxy)octahydroquinoxaline-2,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-bis(prop-2-en-1-yloxy)octahydroquinoxaline-2,3-dione involves its interaction with molecular targets such as d-amino acid oxidase (DAAO). By inhibiting DAAO, this compound can increase the levels of d-serine in the brain, which in turn modulates the activity of NMDA receptors. This mechanism is believed to contribute to its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: A parent compound with similar biological activities.
6-nitroquinoxaline-2,3-dione: A derivative with enhanced inhibitory activity against DAAO.
3-thioxo-3,4-dihydroquinoxalin-2(1H)-one: Another derivative with distinct chemical properties.
Uniqueness
1,4-bis(prop-2-en-1-yloxy)octahydroquinoxaline-2,3-dione is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit DAAO and modulate NMDA receptor activity sets it apart from other quinoxaline derivatives .
Properties
IUPAC Name |
1,4-bis(prop-2-enoxy)-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-3-9-19-15-11-7-5-6-8-12(11)16(20-10-4-2)14(18)13(15)17/h3-4,11-12H,1-2,5-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZZBALCEWFUSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON1C2CCCCC2N(C(=O)C1=O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394493 | |
Record name | AC1MTXY6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5537-33-7 | |
Record name | AC1MTXY6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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